Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate
Description
Properties
CAS No. |
677701-73-4 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 4-(1H-indazole-3-carbonylamino)benzoate |
InChI |
InChI=1S/C17H15N3O3/c1-2-23-17(22)11-7-9-12(10-8-11)18-16(21)15-13-5-3-4-6-14(13)19-20-15/h3-10H,2H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
RUGOANUONHEJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
The synthesis of Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate involves two primary steps:
- Preparation of indazole-3-carboxylic acid
- Amide bond formation between the carboxylic acid and ethyl 4-aminobenzoate
Indazole-3-carboxylic Acid Synthesis
Indazole-3-carboxylic acid serves as the core building block. Common methods include:
- Cadogan Reaction : Cyclization of 2-nitrobenzaldehyde derivatives with substituted anilines under ethanol reflux, followed by reduction with P(OEt)₃.
- Palladium-Catalyzed Arylation : Coupling of 2-phenyl-2H-indazole intermediates with halobenzenes.
- Alkylation and Deprotection : Reaction of indazole precursors with alkyl halides (e.g., bromobutane) using NaH, followed by acid-mediated deprotection.
Table 1: Indazole-3-carboxylic Acid Synthesis Methods
Amide Bond Formation Techniques
The critical step involves coupling indazole-3-carboxylic acid to ethyl 4-aminobenzoate. Two dominant strategies are employed:
HATU/DIPEA-Mediated Coupling
This method leverages 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) as a coupling agent.
Protocol:
- Activation : Indazole-3-carboxylic acid is dissolved in dimethylformamide (DMF) with HATU (2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv).
- Coupling : Ethyl 4-aminobenzoate is added, and the mixture is stirred at room temperature (8–16 hours).
- Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Advantages:
- High yields (55–80%) for structurally similar amides.
- Mild reaction conditions, minimizing side reactions.
Challenges:
CDI-Mediated Activation
1,1'-Carbonyldiimidazole (CDI) is used to generate reactive imidazolides for coupling.
Protocol:
- Activation : Indazole-3-carboxylic acid is reacted with CDI in toluene under reflux (55–60°C).
- Coupling : Ethyl 4-aminobenzoate is added, and the mixture is heated to 100°C for 3 hours.
- Workup : Solvent is distilled off, and the product is crystallized from ethyl acetate.
Advantages:
Challenges:
Comparative Analysis of Methods
Table 2: Amide Coupling Methods Comparison
| Parameter | HATU/DIPEA Method | CDI Method |
|---|---|---|
| Reagents | HATU, DIPEA, DMF | CDI, toluene |
| Temperature | RT (8–16 h) | 55–100°C (3–6 h) |
| Yield | 55–80% | 60–70% |
| Purity | High (column chromatography) | Moderate (crystallization) |
| Cost | Higher (HATU) | Lower (CDI) |
Optimization Strategies
- Solvent Selection : DMF is preferred for HATU-mediated reactions due to solubility, while toluene enhances thermal stability in CDI protocols.
- Base Choice : DIPEA outperforms pyridine in HATU systems, minimizing side reactions.
- Catalyst Removal : Palladium scavenging resins (e.g., MP.TMT) improve purity in Suzuki-based methods.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that derivatives of indazole, including Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activities. In vitro tests showed that this compound possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A recent study focused on the synthesis of this compound and its derivatives. The researchers tested these compounds against human cancer cell lines, revealing that certain derivatives had IC values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was linked to the induction of apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics. This suggests the potential for developing new antimicrobial therapies based on this compound .
Mechanism of Action
The mechanism of action of Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Ethyl Benzoate Derivatives
*Calculated based on molecular formula C₁₇H₁₅N₃O₃.
Key Observations:
Indazole vs. Pyridazine/Isoxazole (): The indazole group in the target compound introduces a rigid, planar aromatic system compared to the monocyclic pyridazine or isoxazole rings in I-6230 and I-6273. This rigidity may enhance π-π stacking interactions in biological targets but reduce conformational flexibility .
Indazole Carbonyl vs. Urea (): The indazole-3-carbonylamino group replaces the urea (NHCONH2) in ethyl 4-(carbamoylamino)benzoate. While both groups are hydrogen-bond acceptors, the urea’s dual NH groups provide stronger hydrogen-bond donor capacity, which may improve solubility but reduce metabolic stability .
Fluorinated Derivatives (–5): Fluorinated analogs (e.g., Compound 38 and 14) exhibit higher molecular weights and lipophilicity (logP ~3–4 estimated) due to fluorine’s electronegativity and hydrophobic character. In contrast, the non-fluorinated indazole derivative likely has moderate logP (~2.5), balancing membrane permeability and aqueous solubility .
Physicochemical Properties
- Solubility: The indazole derivative’s moderate polarity (due to the ester and carbonyl groups) suggests solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), akin to I-6230 and urea analogs .
- Thermal Stability: The melting point of the indazole compound is expected to exceed 100°C (based on Compound 38’s 97–99°C range), given its rigid aromatic core .
Notes
Synthetic Feasibility: The target compound can likely be synthesized via amide coupling between ethyl 4-aminobenzoate and indazole-3-carboxylic acid, analogous to methods in .
Data Gaps: Direct experimental data (e.g., crystallographic, pharmacokinetic) for this compound are absent in the provided evidence; further studies are needed to validate inferred properties.
Structural Optimization: Introducing fluorine atoms or flexible linkers (as in and ) could enhance bioavailability and target selectivity .
Biological Activity
Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound exhibits its biological effects primarily through modulation of various molecular targets. Studies have indicated its role as an inhibitor of specific protein kinases and receptors involved in cancer progression and autoimmune diseases.
- Inhibition of RORγt : The compound has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in the pathogenesis of autoimmune diseases. It significantly reduces IL-17a mRNA expression levels in cellular assays, indicating its potential for therapeutic applications in autoimmune conditions .
- Anticancer Activity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's derivatives have been assessed for their IC50 values, showcasing promising activity against breast and colon cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A study focused on derivatives around the indazole scaffold revealed that modifications at specific positions significantly influence potency.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Indazole Derivative 1 | 17.3 ± 1.4 | Highly potent against RORγt |
| Indazole Derivative 2 | 180.0 ± 17.5 | Moderate potency |
| Indazole Derivative 3 | >100 | No significant activity |
These findings highlight the importance of substituent placement on the indazole core for enhancing biological activity .
Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
- Autoimmune Disease Model : In a murine model, treatment with the compound led to a significant reduction in IL-17a levels, demonstrating its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, PC-3) indicated that certain derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM, suggesting moderate anticancer efficacy . The morphological changes observed under microscopy further confirmed the cytotoxic effects on these cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
